molecular formula C23H25N3O6 B11280389 Ethyl 3-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11280389
M. Wt: 439.5 g/mol
InChI Key: BTHLVNQQCCDHNE-UHFFFAOYSA-N
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Description

Ethyl 3-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C24H27N3O7 This compound is characterized by its unique structure, which includes an imidazolidinone ring, a benzoate ester, and a methoxyethyl group

Preparation Methods

The synthesis of Ethyl 3-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction using a suitable alkylating agent.

    Acetylation: The acetyl group is added to the imidazolidinone ring through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 3-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 3-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 3-[[2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H25N3O6/c1-3-32-22(29)16-8-7-9-17(14-16)24-20(27)15-19-21(28)26(18-10-5-4-6-11-18)23(30)25(19)12-13-31-2/h4-11,14,19H,3,12-13,15H2,1-2H3,(H,24,27)

InChI Key

BTHLVNQQCCDHNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CCOC)C3=CC=CC=C3

Origin of Product

United States

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